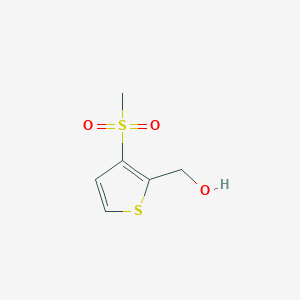

(3-Methylsulfonylthiophen-2-yl)methanol

Description

Properties

IUPAC Name |

(3-methylsulfonylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-3,7H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRODJXJZLFZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(SC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylsulfonylthiophen-2-yl)methanol typically involves the introduction of a methylsulfonyl group to a thiophene ring followed by the addition of a methanol group. One common method involves the reaction of thiophene with methylsulfonyl chloride in the presence of a base such as pyridine to form the methylsulfonylthiophene intermediate. This intermediate is then reacted with formaldehyde in the presence of a catalyst to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methylsulfonylthiophen-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methylsulfonylthiophen-2-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (3-Methylsulfonylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (CAS 1443325-18-5)

- Structure: Combines a naphthalene moiety with a 3-thiophenemethanol group .

- Properties :

- Molecular weight: 270.35 g/mol

- Predicted density: 1.259 g/cm³

- Predicted boiling point: 467.7°C

- Key Differences: The naphthalene system introduces extended aromaticity and higher molecular weight compared to (3-Methylsulfonylthiophen-2-yl)methanol.

{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol (CAS 444615-56-9)

- Structure: Contains a thiazole ring substituted with trifluoromethylphenyl and methoxy-methylphenyl groups, linked to a methanol group .

- Properties :

- Molecular weight: 407.46 g/mol

- Higher complexity due to the thiazole core and trifluoromethyl substituent.

- Key Differences: The thiazole ring and fluorinated groups enhance electronegativity and metabolic stability, which are absent in the simpler thiophene-sulfonyl-methanol structure.

Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol (CAS 1275371-39-5)

- Structure: A thiophene-methanol hybrid with a trifluoromethoxy-phenyl substituent .

- Properties :

- Molecular weight: 274.26 g/mol

- Polar trifluoromethoxy group increases hydrophobicity and oxidative resistance.

- Key Differences : The trifluoromethoxy group offers distinct electronic effects compared to a methylsulfonyl group, impacting solubility and reactivity.

Functional Group Analysis

- Methanol Group: Present in all compared compounds, enabling hydrogen bonding and derivatization (e.g., esterification).

- Sulfonyl vs.

- Aromatic Systems : Thiophene (moderate aromaticity) vs. naphthalene (high aromaticity) vs. thiazole (heteroaromatic with nitrogen/sulfur).

Limitations and Recommendations

- Critical Gap: No direct data on this compound’s properties (e.g., solubility, stability, synthetic routes) are available in the provided evidence.

- Suggested Research : Experimental studies or computational modeling to determine:

- pKa of the sulfonyl and hydroxyl groups.

- Reactivity in nucleophilic/electrophilic environments.

- Comparative bioactivity against analogs like metsulfuron-methyl (a sulfonylurea herbicide ).

Biological Activity

(3-Methylsulfonylthiophen-2-yl)methanol, with the molecular formula C6H8O3S2, is a thiophene derivative characterized by a methylsulfonyl group and a methanol group attached to the thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of chemistry, biology, and medicine.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound’s mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It appears to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

- Receptor Interaction : It may interact with specific receptors involved in pain and inflammation signaling pathways.

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating significant antimicrobial potential .

- Inflammation Model : In an animal model of acute inflammation, treatment with this compound resulted in a notable reduction in edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Reduced edema in animal models | |

| Enzyme inhibition | Inhibition of COX and LOX |

The synthesis of this compound typically involves the reaction of thiophene with methylsulfonyl chloride followed by the addition of formaldehyde. The compound can undergo various chemical reactions including oxidation to form sulfone derivatives and reduction reactions that convert the sulfonyl group to a sulfide group.

Chemical Reactions Analysis

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms sulfone derivatives | Hydrogen peroxide, KMnO4 |

| Reduction | Converts sulfonyl group to sulfide | LiAlH4, NaBH4 |

| Substitution | Methanol group can be substituted | Amines, thiols |

Q & A

Q. What are the optimal synthetic pathways for (3-Methylsulfonylthiophen-2-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of a thiophene precursor. A plausible route includes:

Sulfonation : Introduce the methylsulfonyl group to the thiophene ring via sulfonation reagents (e.g., methanesulfonyl chloride) under controlled acidic conditions .

Hydroxymethylation : Use a nucleophilic substitution or Friedel-Crafts alkylation to attach the methanol group.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Critical Parameters :

- Temperature : Excess heat may lead to side reactions (e.g., ring oxidation).

- Solvent : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency .

- Catalysts : Lewis acids (e.g., AlCl₃) can improve regioselectivity in thiophene functionalization .

Q. Example Optimization Table :

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Sulfonation | DMF | 0–5 | None | 65 |

| Hydroxymethylation | THF | 25 | AlCl₃ | 78 |

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₆H₈O₃S₂: 193.02) .

- FTIR : Detect sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3600 cm⁻¹) groups .

Advanced Tip : Computational DFT studies can predict electron-withdrawing effects of the methylsulfonyl group on the thiophene ring’s aromaticity .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

- Drug Intermediates : The methylsulfonyl group enhances electrophilicity, making it a candidate for kinase inhibitor synthesis .

- Materials Science : Its sulfur-rich structure may contribute to conductive polymers or liquid crystals.

- Reactivity Studies : The hydroxyl group enables further derivatization (e.g., esterification, etherification) .

Case Study : Similar thiophene-methanol derivatives show antimicrobial activity when coupled with fluorinated groups .

Advanced Research Questions

Q. How do electronic effects of the methylsulfonyl group influence regioselectivity in subsequent reactions?

Methodological Answer: The methylsulfonyl group is strongly electron-withdrawing, directing electrophilic substitutions to the 4- or 5-position of the thiophene ring. For example:

- Nitration : HNO₃/H₂SO₄ favors substitution at the 5-position due to meta-directing effects .

- Cross-Coupling : Suzuki-Miyaura reactions require palladium catalysts to activate the sulfonyl-adjacent position.

Data Discrepancy Note : Conflicting reports on substitution patterns may arise from solvent polarity or catalyst choice. Validate with computational modeling (e.g., Fukui indices) .

Q. What strategies resolve contradictions in reported reaction yields or by-product profiles?

Methodological Answer:

- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., over-sulfonated derivatives) .

- DoE (Design of Experiments) : Systematically vary parameters (pH, solvent ratio) to identify optimal conditions .

- Reproducibility Checks : Compare results across inert (N₂) vs. ambient atmospheres; oxygen may oxidize thiophene intermediates .

Q. Example Troubleshooting Table :

| Issue | Likely Cause | Solution |

|---|---|---|

| Low Yield (<40%) | Incomplete sulfonation | Increase reaction time |

| Unidentified Peaks | Solvent degradation | Use anhydrous solvents |

Q. What advanced analytical techniques are required to assess purity and stability?

Methodological Answer:

- HPLC-PDA : Quantify purity (>98% for biological assays) and detect photodegradation products .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset >150°C typical for thiophene derivatives) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if chiral centers exist .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.